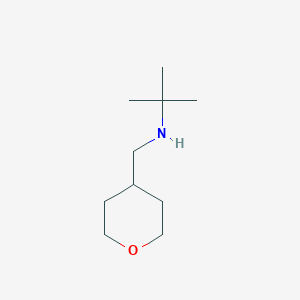

Tert-butyl(oxan-4-ylmethyl)amine

Übersicht

Beschreibung

Tert-butyl(oxan-4-ylmethyl)amine is an organic compound . It is a derivative of tert-butylamine, which is an aliphatic primary amine .

Synthesis Analysis

Tert-butylamine, a related compound, can be synthesized commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine .Molecular Structure Analysis

Tert-butylamine, a related compound, has the molecular formula CHN with an average mass of 73.137 Da and a mono-isotopic mass of 73.089149 Da . The structure of the tert-butyl group is (CH3)3C .Physical And Chemical Properties Analysis

Tert-butylamine, a related compound, is a colorless liquid with a typical amine-like odor . It has a density of 0.696 g/mL, a melting point of -67.50 °C, and a boiling point of 43 to 47 °C . It is miscible in water .Wissenschaftliche Forschungsanwendungen

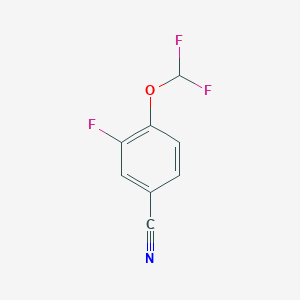

Organic Photovoltaic Materials

Tert-butyl(oxan-4-ylmethyl)amine: is a valuable compound in the synthesis of organic photovoltaic materials. It serves as a donor building block in the production of small molecules for photovoltaic devices. These molecules have evolved to include complex structures with multiple donor and acceptor fragments, enhancing the absorption spectra and facilitating electron injection into the conduction band of materials like TiO2 .

Organic Light Emitting Diodes (OLEDs)

In the field of OLEDs, Tert-butyl(oxan-4-ylmethyl)amine derivatives are used as donor fragments. The electron-rich fragment on the donor segment helps to broaden the absorption spectra, which is crucial for the efficiency of OLEDs .

Organic Field Effect Transistors (OFETs)

For OFETs, the compound’s derivatives act as donor blocks. Their introduction into the donor segment of small molecules and polymeric materials significantly impacts the properties of these devices, such as prolonging the excited state lifetime .

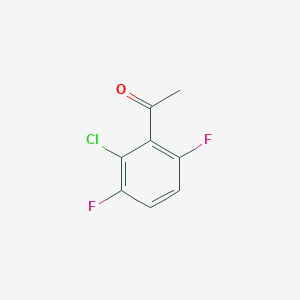

Tert-Butylation of Carboxylic Acids and Alcohols

The compound is involved in tert-butylation reactions, which are essential for creating tert-butyl esters and ethers from carboxylic acids and alcohols. These reactions are crucial for the formation of protecting groups in various chemical syntheses .

Synthesis of Triarylamines

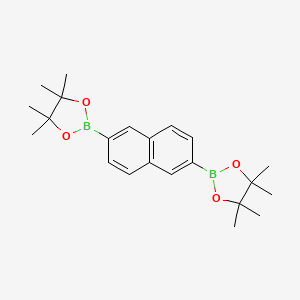

Tert-butyl(oxan-4-ylmethyl)amine: is used in the synthesis of triarylamines through Suzuki cross-coupling reactions. Triarylamines are important for their application in organic sensitizers, which are desirable for their photovoltaic and electronic properties .

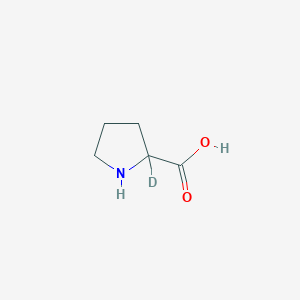

Asymmetric Synthesis of N-Heterocycles

The compound finds application in asymmetric synthesis, particularly in the creation of N-heterocycles through sulfinimine intermediates. This is significant in the development of pharmaceuticals and agrochemicals .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used as a catalyst, reagent, and intermediate in organic synthesis, suggesting that it interacts with various molecules depending on the specific reaction context.

Mode of Action

Tert-butyl(oxan-4-ylmethyl)amine is involved in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is facilitated by a thermally stable ionic liquid, which demonstrates a catalytic effect . The compound also plays a role in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .

Result of Action

The molecular and cellular effects of Tert-butyl(oxan-4-ylmethyl)amine’s action largely depend on the specific context of its use. In the case of deprotection reactions, it facilitates the removal of protective groups from certain molecules, enabling further chemical transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl(oxan-4-ylmethyl)amine. For instance, the compound’s effectiveness in deprotection reactions is enhanced at high temperatures .

Eigenschaften

IUPAC Name |

2-methyl-N-(oxan-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,3)11-8-9-4-6-12-7-5-9/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDFACRIJOKTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl(oxan-4-ylmethyl)amine | |

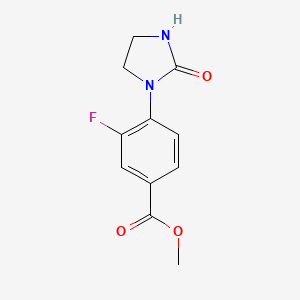

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)